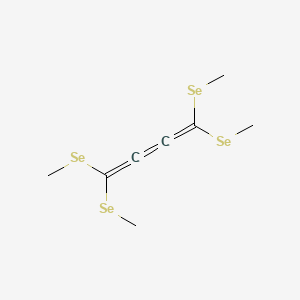
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- is a unique organic compound characterized by its butatriene backbone and four methylseleno groups attached at the 1,1 and 4,4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- typically involves the reaction of butatriene with methylselenol in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the methylselenol. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- can undergo various chemical reactions, including:
Oxidation: The methylseleno groups can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: The methylseleno groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used to substitute the methylseleno groups.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Compounds with substituted functional groups in place of the methylseleno groups.
Aplicaciones Científicas De Investigación
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of selenium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the context of selenium’s known antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- involves its interaction with molecular targets through the selenium atoms. Selenium is known to participate in redox reactions, and the compound can act as a source of selenium in biological systems. The pathways involved include the formation of selenoproteins and the modulation of oxidative stress through the antioxidant properties of selenium.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Butatriene: The parent compound without the methylseleno groups.
1,2,3-Butatriene, 1,1,4,4-tetrafluoro-: A similar compound with fluorine atoms instead of methylseleno groups.
1,2,3-Butatriene, 1,1,4,4-tetramethyl-: A compound with methyl groups instead of methylseleno groups.
Uniqueness
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. Selenium’s role in redox reactions and its biological significance make this compound particularly interesting for research in various fields.
Propiedades
Número CAS |
526208-97-9 |
|---|---|
Fórmula molecular |
C8H12Se4 |
Peso molecular |
424.1 g/mol |
InChI |
InChI=1S/C8H12Se4/c1-9-7(10-2)5-6-8(11-3)12-4/h1-4H3 |
Clave InChI |
AVOFJKIRPHOGRM-UHFFFAOYSA-N |
SMILES canónico |
C[Se]C(=C=C=C([Se]C)[Se]C)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)
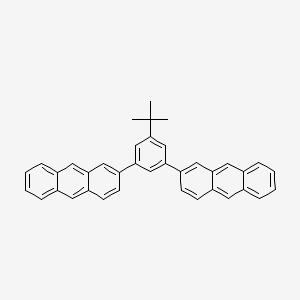
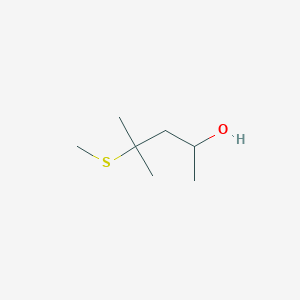
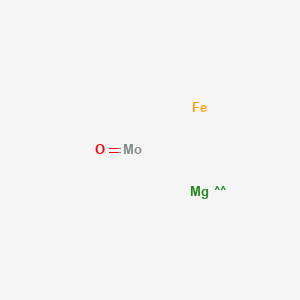
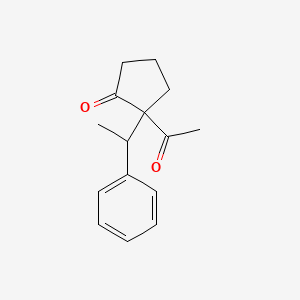
![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)

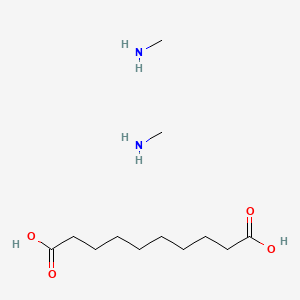
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)


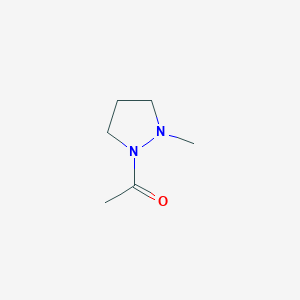
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
